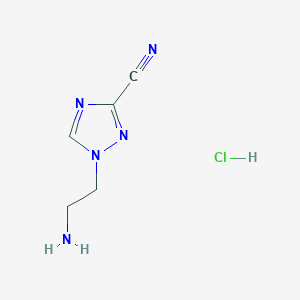

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride

Description

1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (CAS: 1799968-81-2) is a triazole derivative featuring a 1,2,4-triazole core substituted with a carbonitrile group at position 3 and a 2-aminoethyl side chain at position 1, forming a hydrochloride salt. The compound is commercially available as a building block for organic synthesis, with pricing reflecting its specialized use (50 mg: €531; 500 mg: €1,464) . Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXFKEMXUKZDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a class of endogenous amines that includes compounds such as β-phenylethylamine (b-PEA), tyramine, tryptamine, octopamine, and synephrine. These molecules are structurally related to the classic monoamines (dopamine, norepinephrine, and serotonin) and share similar synthetic and degradation pathways.

Mode of Action

As an amine derivative, it likely interacts with its target receptors (such as TAAR1) by mimicking the structure of endogenous amines, thereby triggering similar responses.

Biochemical Pathways

The compound likely affects the same biochemical pathways as the endogenous amines it mimics. For instance, trace amines like b-PEA can increase extracellular dopamine concentration after systemic administration, resulting in increased locomotor activity. Dysregulated levels of trace amines are associated with several human diseases such as schizophrenia, bipolar disorders, attention deficit hyperactivity disorder, Parkinson’s disease, and others.

Pharmacokinetics

It’s worth noting that similar compounds, such as n-(2-aminoethyl)maleimide hydrochloride, are known to be water-soluble, which could potentially impact their bioavailability and distribution.

Biological Activity

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (CAS No. 1803598-89-1) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 173.60 g/mol

- Structure : The compound features a triazole ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(2-aminoethyl)-1H-1,2,4-triazole derivatives. In particular, derivatives of this compound have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. faecalis | 40 µg/mL | |

| P. aeruginosa | 50 µg/mL | |

| S. typhi | 30 µg/mL | |

| K. pneumoniae | 25 µg/mL |

These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics.

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(2-aminoethyl)-1H-1,2,4-triazole derivatives were evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The study demonstrated that these compounds could modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Release (pg/mL) | Compound Release (pg/mL) | Significance |

|---|---|---|---|

| TNF-α | 150 | 90 | p < 0.01 |

| IL-6 | 200 | 120 | p < 0.05 |

This data suggests that the compound may serve as a potential anti-inflammatory agent by inhibiting cytokine release.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The viability of cancer cells was assessed using MTT assays.

The IC50 values indicate that the compound has promising anticancer activity, warranting further investigation into its mechanisms of action.

Case Studies

A notable study evaluated the effects of various triazole derivatives on cytokine modulation and cell viability in cancer therapy contexts. The results indicated that compounds similar to this compound exhibited enhanced therapeutic indices in vitro compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Role of Substituents and Salt Formation

- Aminoethyl Group: The 2-aminoethyl side chain in the target compound introduces a basic amine, which—when protonated as a hydrochloride salt—enhances water solubility compared to neutral triazole derivatives like Baytan .

- Carbonitrile Group : The electron-withdrawing carbonitrile group may stabilize the triazole ring and influence reactivity in further synthetic modifications, similar to 5-cyclopropyl-4H-1,2,4-triazole-3-carbonitrile .

- Hydrochloride Salt : Unlike Rufinamide (a free base), the hydrochloride form improves bioavailability and compatibility with polar solvents, a critical factor in drug formulation .

Preparation Methods

Cyclization of Hydrazines and Formyl Derivatives

One prevalent method involves cyclization reactions starting from hydrazine derivatives and formyl compounds, often employing acylation and cyclization steps:

- Starting materials: Oxalanilide hydrazine and formamidine acetate are key precursors.

- Reaction conditions: Typically conducted in polar solvents like n-butanol at elevated temperatures (~145°C).

- Procedure:

- Hydrazine reacts with formamidine to form a hydrazone intermediate.

- Cyclization occurs under reflux, forming the triazole core.

- Subsequent nitrile group introduction is achieved via nitrile-forming reagents or post-cyclization modifications.

Nucleophilic Substitution and Functionalization

Post-cyclization, the aminoethyl group can be introduced via nucleophilic substitution reactions:

- Reagents: Ethylenediamine or related aminoalkyl compounds.

- Reaction conditions: Usually under basic conditions with heating, facilitating nucleophilic attack on activated positions of the triazole ring or intermediates.

Use of Reagents for Nitrile Group Formation

The nitrile group at the 3-position can be incorporated via:

- Reagents: Cyanogen sources such as cyanogen bromide or acetonitrile derivatives under basic or catalytic conditions.

- Catalysts: Acidic or basic catalysts, or metal catalysis, depending on the specific pathway.

Modern Catalytic and Green Synthesis Methods

Copper-Catalyzed Cycloaddition (Click Chemistry)

Recent advances leverage Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

- Mechanism: Formation of 1,2,3-triazoles via [3+2] cycloaddition of azides and alkynes.

- Conditions: Ambient temperature, aqueous solvents, with copper catalysts such as CuSO₄ or CuI.

- Application: Efficient for synthesizing 1,2,3-triazoles, which can be further functionalized to obtain the target compound.

Multi-Component Reactions (MCRs)

Multi-component reactions involving aldehydes, hydrazines, and nitriles facilitate rapid assembly:

- Example: Cu-catalyzed reactions of terminal alkynes, sodium azide, and formaldehyde derivatives.

- Advantages: High regioselectivity, broad substrate scope, and environmentally benign conditions.

Use of Amidines and Hydrazones

Amidines serve as nitrogen sources for constructing the triazole ring:

- Method: Cyclization of amidines with hydrazones or other hydrazine derivatives under acid catalysis.

- Reagents: Acetic anhydride or phosphorous oxychloride to promote ring formation.

Specific Synthesis Pathway for the Target Compound

Based on patent CN111471028A, a typical synthesis involves:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Oxalanilide hydrazine + Formamidine acetate in n-butanol, reflux at 145°C | Cyclization to form 1,2,4-triazole-3-formyl derivative | Yield: 92.4% |

| 2 | Reaction with aminoethylation reagents (e.g., ethylenediamine derivatives) under basic conditions | Introduction of aminoethyl group at the N1 position | Variable yields; optimized conditions depend on specific reagents |

| 3 | Nitrile group formation via reaction with cyanogen derivatives or nitrile sources | Installation of the nitrile at position 3 | Conditions vary; often involves nitrile reagents under catalysis |

Subsequent salt formation with hydrochloric acid yields the hydrochloride salt.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Catalysts | Solvents | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Hydrazine cyclization | Oxalanilide hydrazine, formamidine acetate | Hydrazine derivatives | None or acid catalysts | n-Butanol | 145°C | >90% | Widely used, high yield |

| Copper-catalyzed click | Alkynes + azides | CuSO₄, sodium ascorbate | Copper | Water/organic | Room temp | 80-95% | Regioselective, eco-friendly |

| Amidrazone cyclization | Amidrazones + acyl chlorides | Acid catalysts | None | Solvent varies | Reflux | 55-90% | Metal-free options available |

| Hydrazone condensation | Hydrazones + nitrile sources | Acid or base | None | Polar solvents | 80-120°C | 70-85% | Suitable for large-scale synthesis |

Research Findings and Trends

- Efficiency & Selectivity: Copper catalysis has become the gold standard for regioselective synthesis of triazoles, including derivatives with aminoethyl and nitrile functionalities.

- Green Chemistry: Recent methods emphasize metal-free catalysis, microwave-assisted reactions, and solvent-free conditions to reduce environmental impact.

- Functional Group Tolerance: Many protocols accommodate diverse substituents, facilitating the synthesis of tailored derivatives for pharmaceutical applications.

Notes on Practical Considerations

- Reagent Purity: High purity of hydrazine derivatives and nitrile sources is crucial for yield and purity.

- Reaction Monitoring: Techniques such as TLC, NMR, and IR spectroscopy are employed to monitor reaction progress.

- Salt Formation: Post-synthesis acidification with HCl ensures conversion to the hydrochloride salt, enhancing stability and solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride?

- Methodological Answer : The synthesis involves three key steps: (1) formation of the triazole backbone from 5-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxylic acid; (2) acylation using benzoyl chloride or analogous reagents under controlled solvent conditions (e.g., ethanol or DMSO); (3) hydrochloride salt formation via treatment with HCl. Microwave-assisted synthesis can enhance reaction rates and yields . Optimization of reaction conditions (temperature, solvent, and catalyst) is critical for purity and scalability.

Q. How is the hydrochloride salt form of the compound characterized?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR : Confirms proton environments and carbon frameworks (e.g., amine and triazole protons).

- IR : Identifies functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).

- X-ray crystallography (using SHELX programs ): Resolves crystal structure and salt conformation.

- Elemental analysis : Validates stoichiometry of the hydrochloride salt .

Q. What biological targets are associated with this compound’s antifungal activity?

- Methodological Answer : The compound likely inhibits fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), critical for ergosterol biosynthesis. Binding affinity assays (e.g., fluorescence quenching or enzyme inhibition kinetics) are used to quantify interactions. Comparative studies with structurally similar triazoles (e.g., fluconazole analogs) can elucidate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting data on the compound’s binding affinity to biological targets be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, temperature) or protein isoforms. To resolve:

- Perform isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics.

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes, validated by mutagenesis studies.

- Compare results across standardized assays (e.g., Clinical and Laboratory Standards Institute guidelines for antifungal testing) .

Q. What strategies optimize the compound’s synthetic yield and purity for pharmacological studies?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Continuous flow systems : Enhance scalability and reproducibility in multi-step syntheses.

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions. Monitor by LC-MS .

Q. How does the introduction of the carbonitrile group influence the compound’s reactivity and bioactivity?

- Methodological Answer : The carbonitrile group enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols). SAR studies involve synthesizing analogs (e.g., replacing –CN with –COOH or –CONH₂) and comparing:

- Enzymatic inhibition (IC₅₀ values via microplate assays).

- Cellular permeability (logP measurements or Caco-2 monolayer assays).

- Metabolic stability (microsomal incubation with LC-MS analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.